molecular formula C9H17NO5 B568580 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid CAS No. 112899-25-9

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid

Cat. No.: B568580
CAS No.: 112899-25-9
M. Wt: 219.237
InChI Key: IECBBAQNKNZSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminooxy group, which is further linked to a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Deprotected aminooxybutanoic acid.

Scientific Research Applications

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.

    Biology: Utilized in the synthesis of peptides and proteins where selective protection and deprotection of amino groups are required.

    Medicine: Employed in the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, forming a stable carbamate linkage that prevents the amino group from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is unique due to its specific combination of a Boc-protected aminooxy group and a butanoic acid backbone. This structure provides specific reactivity and stability that is advantageous in various synthetic applications.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBBAQNKNZSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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